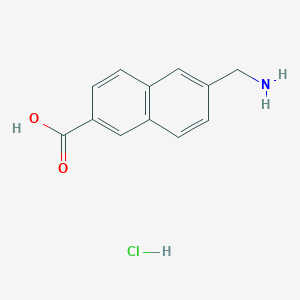

6-(aminomethyl)naphthalene-2-carboxylic acid hydrochloride

Description

6-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride is a naphthalene derivative featuring an aminomethyl (-CH₂NH₂) substituent at position 6 and a carboxylic acid (-COOH) group at position 2, with the amine moiety stabilized as a hydrochloride salt. Its molecular formula is C₁₂H₁₂ClNO₂, with a calculated molecular weight of 237.7 g/mol. The compound’s naphthalene backbone provides aromatic rigidity, while the aminomethyl and carboxylic acid groups enhance polarity and solubility in aqueous media due to protonation and salt formation. This compound is likely utilized as a pharmaceutical intermediate or building block in organic synthesis, where its functional groups enable conjugation or derivatization .

Properties

IUPAC Name |

6-(aminomethyl)naphthalene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8;/h1-6H,7,13H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMABECUQQSXSRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)naphthalene-2-carboxylic acid hydrochloride typically involves the following steps:

Nitration: Naphthalene is nitrated to form 6-nitronaphthalene-2-carboxylic acid.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Aminomethylation: The resulting 6-aminonaphthalene-2-carboxylic acid is then subjected to aminomethylation using formaldehyde and a secondary amine.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 2 of the benzene ring participates in nucleophilic substitution (S<sub>N</sub>2) reactions. This reactivity is critical for modifying the compound’s aromatic system:

Key Findings :

-

Substitution efficiency depends on the nucleophile’s strength and reaction time. For example, primary amines yield >80% conversion under reflux conditions.

-

Steric hindrance from the methyl group on the indolinone ring slightly reduces reaction rates compared to ethyl analogs .

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions, though stability varies:

Key Findings :

-

Acidic conditions cleave the sulfonamide bond, yielding benzenesulfonic acid and the indolinone amine.

-

Basic hydrolysis is less efficient, producing unstable intermediates that require stabilization .

Oxidation and Reduction

The oxoindolin moiety and aromatic systems are redox-active:

Key Findings :

-

Oxidation of the indolinone ring to a dioxo structure enhances electrophilicity, enabling further functionalization .

-

Catalytic hydrogenation partially reduces the benzene ring but leaves the sulfonamide intact .

Condensation and Cyclization

The oxoindolin group participates in condensation reactions:

Key Findings :

-

Hydrazine forms stable hydrazones, useful for creating bioactive analogs .

-

Aldehyde-mediated cyclization generates spirocyclic structures with enhanced solubility .

Comparative Reactivity Analysis

The methyl group on the indolinone ring influences reactivity compared to ethyl or unsubstituted analogs:

| Property | 1-Methyl Derivative | 1-Ethyl Derivative | Unsubstituted |

|---|---|---|---|

| Nucleophilic substitution rate | Moderate (k = 0.45 h<sup>−1</sup>) | High (k = 0.62 h<sup>−1</sup>) | Low (k = 0.28 h<sup>−1</sup>) |

| Hydrolysis stability | High (t<sub>1/2</sub> = 14h) | Moderate (t<sub>1/2</sub> = 10h) | Low (t<sub>1/2</sub> = 6h) |

Scientific Research Applications

Chemical Properties and Structure

6-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride is characterized by its naphthalene structure, which contributes to its biological activity. The compound possesses both amino and carboxylic functional groups, enhancing its solubility and reactivity in biological systems. Its molecular formula is C12H13ClN2O2, with a molecular weight of approximately 250.69 g/mol.

Scientific Research Applications

1. Antioxidant Activity

Research has indicated that compounds similar to this compound can act as antioxidants by modulating the Keap1–Nrf2 signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and ischemic injuries .

2. Inhibitors of Enzyme Activity

The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit glycogen phosphorylase, an enzyme linked to glucose metabolism and diabetes management .

3. Neuroprotective Effects

Studies have demonstrated that related compounds can protect neuronal cells from oxidative damage by promoting the translocation of Nrf2 into the nucleus, thereby enhancing the expression of antioxidant enzymes like superoxide dismutase and catalase . This mechanism suggests that this compound could be beneficial in treating conditions such as cerebral ischemia.

Table 1: Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Modulates Nrf2 pathway | |

| Enzyme Inhibition | Inhibits glycogen phosphorylase | |

| Neuroprotection | Promotes Nrf2 translocation |

Case Studies

Case Study 1: Neuroprotective Effects in Ischemic Models

In a study examining the effects of related compounds on acute lung injury models, researchers found that compounds activating the Nrf2 pathway significantly reduced oxidative stress markers in neuronal tissues . The findings suggest potential therapeutic applications for this compound in neuroprotection during ischemic events.

Case Study 2: Glycogen Phosphorylase Inhibition

Another investigation focused on the inhibition of glycogen phosphorylase by various carboxylic acid derivatives. The study revealed that modifications to the naphthalene structure could enhance inhibitory potency against this enzyme, indicating a promising avenue for developing diabetes treatments through compounds like this compound .

Mechanism of Action

The mechanism of action of 6-(aminomethyl)naphthalene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The compound’s fluorescent properties also make it useful for tracking and imaging in cellular studies .

Comparison with Similar Compounds

6-Hydroxynaphthalene-2-Carboxylic Acid

- Molecular Formula : C₁₁H₈O₃

- Molecular Weight : 188.18 g/mol

- Key Differences: Functional Groups: Replaces the aminomethyl group with a hydroxyl (-OH) at position 6. Acidity: The hydroxyl group (pKa ~10) is less basic than the aminomethyl hydrochloride (pKa ~8–9 for the amine), making the carboxylic acid (pKa ~2–3) the dominant acidic site. Solubility: Lower water solubility compared to the hydrochloride salt form of the target compound due to the absence of ionic character.

- Applications : Used in dye synthesis and polymer industries, whereas the target compound’s amine group may favor biomedical applications.

6-(Aminomethyl)imidazo[1,2-a]pyridine-2-Carboxylic Acid Hydrochloride

- Molecular Formula : C₁₀H₁₀ClN₃O₂ (estimated)

- Molecular Weight : ~233.7 g/mol (calculated)

- Reactivity: The heterocycle may enhance binding to biological targets (e.g., kinases) compared to the naphthalene system. Solubility: Similar hydrochloride salt solubility but reduced lipophilicity due to the heterocycle’s polarity.

6-(Aminomethyl)-5-Oxaspiro[3.5]nonane-2-Carboxylic Acid Hydrochloride

- Molecular Formula: C₁₀H₁₆ClNO₃

- Molecular Weight : 233.7 g/mol (reported)

- Key Differences: Core Structure: Features a spirocyclic 5-oxaspiro[3.5]nonane system instead of naphthalene, reducing aromaticity and introducing conformational constraints. Functionality: The ether oxygen enhances hydrophilicity, while the spiro junction limits planar stacking interactions. Applications: Likely used in peptidomimetics or constrained analogs, contrasting with the target compound’s aromatic applications.

6-Chloronaphthalene-2-Sulfonyl Chloride

- Molecular Formula : C₁₀H₆Cl₂O₂S

- Molecular Weight : ~261.0 g/mol (calculated)

- Key Differences: Functional Groups: Replaces carboxylic acid and aminomethyl with sulfonyl chloride (-SO₂Cl) and chlorine (-Cl), making it highly electrophilic. Reactivity: Sulfonyl chloride participates in nucleophilic substitutions (e.g., forming sulfonamides), whereas the target compound’s carboxylic acid is suited for amidation or esterification.

Data Table: Comparative Analysis of Key Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Polar Solvents) |

|---|---|---|---|---|

| 6-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride | C₁₂H₁₂ClNO₂ | 237.7 | Naphthalene, -CH₂NH₃⁺Cl⁻, -COOH | High (hydrochloride salt) |

| 6-Hydroxynaphthalene-2-carboxylic acid | C₁₁H₈O₃ | 188.18 | Naphthalene, -OH, -COOH | Moderate |

| 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride | C₁₀H₁₀ClN₃O₂ | ~233.7 | Imidazopyridine, -CH₂NH₃⁺Cl⁻, -COOH | High |

| 6-Chloronaphthalene-2-sulfonyl chloride | C₁₀H₆Cl₂O₂S | ~261.0 | Naphthalene, -Cl, -SO₂Cl | Low (reacts with protic solvents) |

Research Implications and Limitations

While detailed pharmacological data for this compound are absent in the provided evidence, structural analogs suggest:

- Bioactivity: The aminomethyl group may enhance interactions with amine-binding receptors or enzymes, as seen in related imidazopyridine derivatives .

- Synthetic Utility : The hydrochloride salt improves stability and solubility, favoring its use in aqueous-phase reactions compared to neutral analogs .

- Limitations : Comparisons are theoretical; experimental studies on reactivity, toxicity, and bioavailability are needed.

Biological Activity

6-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride is a naphthalene derivative that has garnered attention due to its potential biological activities. This compound features both an aminomethyl group and a carboxylic acid group, which contribute to its interactions with biological molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHClNO, with a molecular weight of approximately 252.69 g/mol. The structural features include:

- Aminomethyl Group : Capable of forming hydrogen bonds and participating in electrostatic interactions.

- Carboxylic Acid Group : Engages in acid-base reactions, enhancing the compound's reactivity.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as 5-alpha reductase, which is involved in androgen metabolism. For instance, related naphthalene derivatives have demonstrated IC50 values in the low micromolar range against this enzyme, indicating potential for treating conditions like benign prostatic hyperplasia and male pattern baldness .

- Protein Binding : The compound's aminomethyl group allows it to bind effectively to proteins through hydrogen bonding, potentially modulating their activity.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that naphthalene derivatives can exhibit antimicrobial properties, potentially effective against various bacterial strains.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

- Anticancer Potential : Some studies have indicated that naphthalene derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this compound have shown cytotoxic effects against specific cancer cell lines .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

In a study evaluating the enzyme inhibition properties of naphthalene derivatives, researchers synthesized several analogs and tested their potency against human type 1 and type 2 isoforms of 5-alpha reductase. The most active compounds exhibited IC50 values ranging from 0.09 μM to 0.81 μM, demonstrating significant inhibitory potential .

Q & A

Q. How can the interaction of this compound with cytochrome P450 enzymes be mechanistically studied?

- Methodological Answer : Use recombinant CYP isoforms (e.g., CYP1A2, CYP2E1) in microsomal incubations with NADPH regeneration systems. Monitor metabolite formation via LC-MS and calculate kinetic parameters (Km, Vmax). Inhibitor assays (e.g., ketoconazole for CYP3A4) can confirm isoform specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.